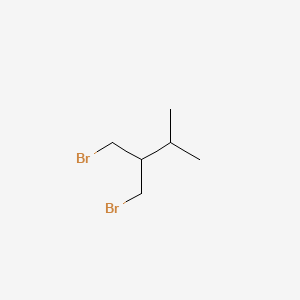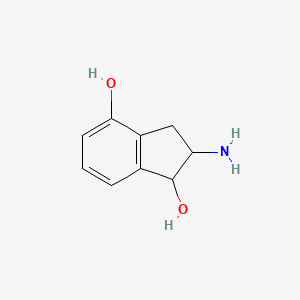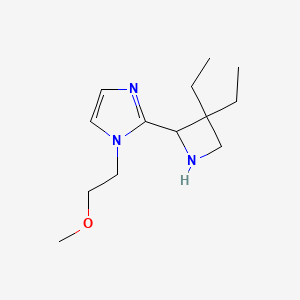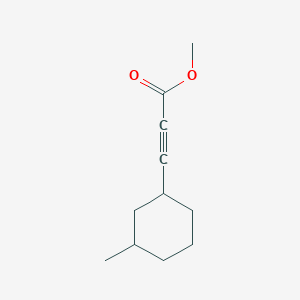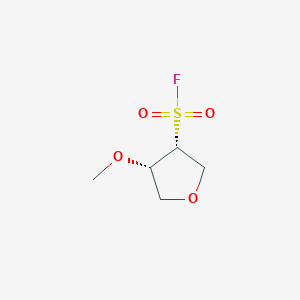
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is a chiral compound with significant interest in various scientific fields. This compound features a five-membered oxolane ring with a methoxy group at the 4-position and a sulfonyl fluoride group at the 3-position. The stereochemistry of the compound is defined by the (3R,4S) configuration, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Sulfonyl Fluoride Group Addition: The sulfonyl fluoride group is added using sulfonylation reactions, often involving reagents like sulfuryl fluoride (SO2F2).
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods may include:
Continuous Flow Synthesis: Enhances reaction efficiency and scalability.
Catalytic Processes: Utilizes catalysts to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products:
Sulfonamides: Formed through substitution with amines.
Sulfonate Esters: Resulting from substitution with alcohols.
Applications De Recherche Scientifique
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The stereochemistry of the compound influences its binding affinity and specificity for molecular targets.
Comparaison Avec Des Composés Similaires
- (3R,4S)-1-{6-[3-(METHYLSULFONYL)PHENYL]PYRIMIDIN-4-YL}-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE
- (3R,4S)-1-[6-(6-METHOXYPYRIDIN-3-YL)PYRIMIDIN-4-YL]-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE
Uniqueness: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is unique due to its specific stereochemistry and the presence of both a methoxy group and a sulfonyl fluoride group
Propriétés
Formule moléculaire |
C5H9FO4S |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(3R,4S)-4-methoxyoxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Clé InChI |
GOUJURCUIDJLCN-CRCLSJGQSA-N |
SMILES isomérique |
CO[C@H]1COC[C@H]1S(=O)(=O)F |
SMILES canonique |
COC1COCC1S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
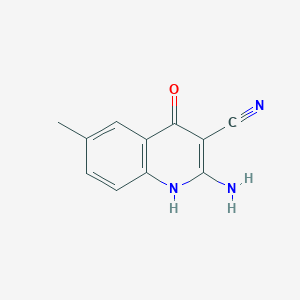
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
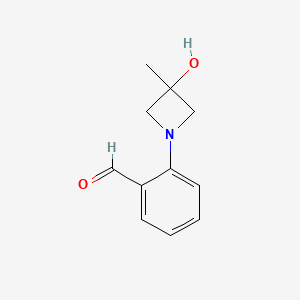
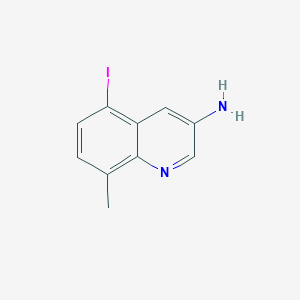
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
